molecular formula C14H7ClO4 B13140944 2-Chloro-1,5-dihydroxyanthracene-9,10-dione CAS No. 61601-42-1

2-Chloro-1,5-dihydroxyanthracene-9,10-dione

Cat. No.: B13140944
CAS No.: 61601-42-1
M. Wt: 274.65 g/mol
InChI Key: WMILTKDCSNTJEC-UHFFFAOYSA-N
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Description

2-Chloro-1,5-dihydroxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound, with the molecular formula C14H7ClO4, is characterized by the presence of chlorine and hydroxyl groups attached to the anthracene core, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Sulfonation Method: One common method involves the sulfonation of anthraquinone using sulfuric acid and mercury sulfate as a catalyst.

    Benzoic Acid Method: Another method uses benzoic acid as a starting material. The process involves sulfonation, alkaline fusion, acidification, condensation, and cyclization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.

    Substitution: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products

    Oxidation Products: Various oxidized anthraquinone derivatives.

    Reduction Products: Reduced anthracene derivatives.

    Substitution Products: Substituted anthracene derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-Chloro-1,5-dihydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2-Chloro-1,5-dihydroxyanthracene-9,10-dione can be compared with other anthraquinone derivatives:

Conclusion

This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject for ongoing research and development.

Properties

CAS No.

61601-42-1

Molecular Formula

C14H7ClO4

Molecular Weight

274.65 g/mol

IUPAC Name

2-chloro-1,5-dihydroxyanthracene-9,10-dione

InChI

InChI=1S/C14H7ClO4/c15-8-5-4-7-11(14(8)19)13(18)6-2-1-3-9(16)10(6)12(7)17/h1-5,16,19H

InChI Key

WMILTKDCSNTJEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C=C3)Cl)O

Origin of Product

United States

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